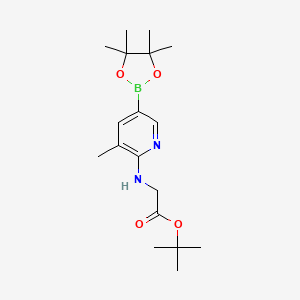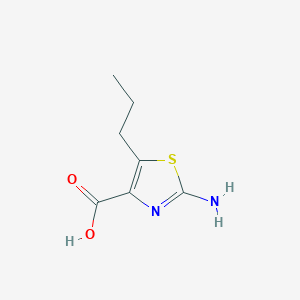
Ácido 2-amino-5-propil-1,3-tiazol-4-carboxílico
Descripción general
Descripción
2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid is an organic compound with the molecular formula C7H10N2O2S. It belongs to the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of an amino group, a propyl group, and a carboxylic acid group attached to a thiazole ring.
Aplicaciones Científicas De Investigación
2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid has a wide range of scientific research applications:
Mecanismo De Acción
Thiazoles
, which is the class of compounds that “2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid” belongs to, are known to have diverse biological activities . They have been found in many important synthetic drug molecules and have shown clinical and biological applications .
Indole derivatives
, a related class of compounds, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
The environmental factors that can influence the action, efficacy, and stability of a compound can include temperature, pH, the presence of other compounds or ions, and the specific characteristics of the biological system in which the compound is acting. For example, the compound “2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid” is recommended to be stored at a temperature between 2 and 8 degrees Celsius , which suggests that temperature could affect its stability.
Análisis Bioquímico
Biochemical Properties
2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit interactions with enzymes such as topoisomerase II, which is crucial for DNA replication and repair . Additionally, 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid can bind to DNA, leading to the formation of DNA double-strand breaks and cell cycle arrest . These interactions highlight the compound’s potential as an anticancer agent.
Cellular Effects
The effects of 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid can induce apoptosis in cancer cells by disrupting the cell cycle and promoting DNA damage . Furthermore, it has been reported to modulate the expression of genes involved in cell proliferation and survival, thereby affecting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as DNA and enzymes. The compound’s ability to inhibit topoisomerase II activity leads to the accumulation of DNA double-strand breaks, which triggers cell cycle arrest and apoptosis . Additionally, 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, with minimal degradation over time . Long-term studies have indicated that 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid can maintain its biological activity, leading to sustained effects on cellular processes such as apoptosis and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid vary with different dosages. Studies have shown that low to moderate doses of the compound can effectively induce apoptosis in cancer cells without causing significant toxicity . At higher doses, 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid may exhibit toxic effects, including damage to normal tissues and organs . These findings underscore the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the activity of enzymes involved in nucleotide metabolism, thereby affecting DNA synthesis and repair . Additionally, 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid can modulate the levels of key metabolites, contributing to its overall biological activity .
Transport and Distribution
The transport and distribution of 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid within cells and tissues are critical for its biological function. This compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid can accumulate in specific cellular compartments, where it exerts its effects on target biomolecules . The distribution of the compound within tissues also plays a role in its therapeutic potential and toxicity profile .
Subcellular Localization
The subcellular localization of 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid is essential for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid may localize to the nucleus, where it interacts with DNA and nuclear proteins to modulate gene expression and induce apoptosis . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications .
Métodos De Preparación
The synthesis of 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiazole with propyl bromide in the presence of a base, followed by carboxylation using carbon dioxide . The reaction conditions typically include the use of solvents such as methanol or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields .
Análisis De Reacciones Químicas
2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts . Major products formed from these reactions depend on the specific reagents and conditions employed.
Comparación Con Compuestos Similares
2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid can be compared with other similar compounds, such as:
2-Amino-1,3-thiazole-4-carboxylic acid: Lacks the propyl group, which may affect its biological activity and solubility.
2-Amino-5-methyl-1,3-thiazole-4-carboxylic acid: Contains a methyl group instead of a propyl group, leading to differences in steric and electronic properties.
2-Amino-5-ethyl-1,3-thiazole-4-carboxylic acid: Similar to the propyl derivative but with a shorter alkyl chain, which may influence its reactivity and biological activity.
The uniqueness of 2-Amino-5-propyl-1,3-thiazole-4-carboxylic acid lies in its specific substitution pattern, which can modulate its chemical and biological properties, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
2-amino-5-propyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-2-3-4-5(6(10)11)9-7(8)12-4/h2-3H2,1H3,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWNXVSKBCNPGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


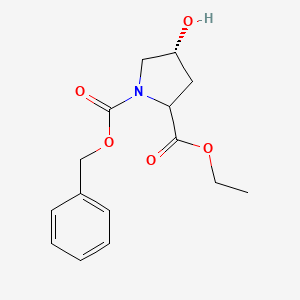
![4-[4-(Dimethylamino)phenyl]-3H-1,2,4-triazole-3,5(4H)-dione](/img/structure/B1456629.png)
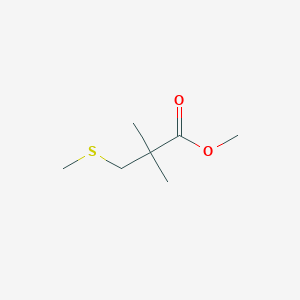
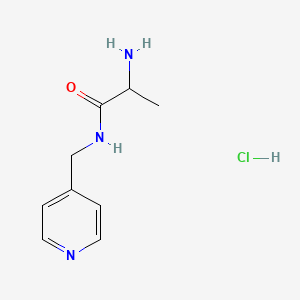



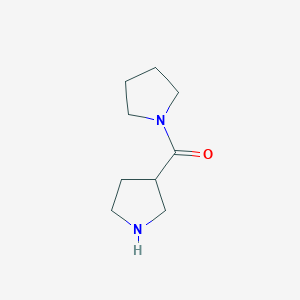



![2,6-Dimethyl-5-{[(3-methylbutan-2-yl)oxy]carbonyl}-4-(2-nitrosophenyl)pyridine-3-carboxylate](/img/structure/B1456649.png)

